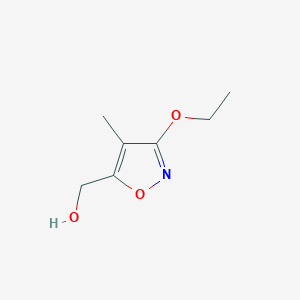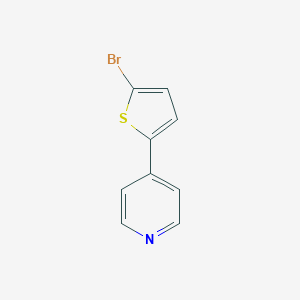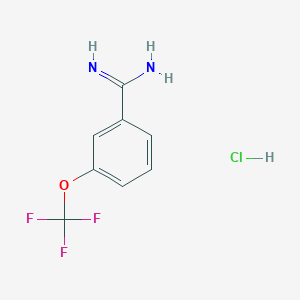
3-(Trifluoromethoxy)benzimidamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Trifluoromethoxy)benzimidamide hydrochloride is a chemical compound with the formula C8H8ClF3N2O . It is used extensively in scientific research due to its unique properties and reactivity.
Molecular Structure Analysis
The molecular structure of 3-(Trifluoromethoxy)benzimidamide hydrochloride consists of 8 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 3 fluorine atoms, 2 nitrogen atoms, and 1 oxygen atom . The exact structure is not provided in the available resources.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(Trifluoromethoxy)benzimidamide hydrochloride include a molecular weight of 240.61 . Other properties such as boiling point and linear structure formula are not provided in the available resources .Applications De Recherche Scientifique
Detection and Characterization of Reactive Oxygen Species
Researchers have designed and synthesized novel fluorescence probes like HPF and APF for selectively detecting highly reactive oxygen species (hROS) such as hydroxyl radical (⋅OH) and reactive intermediates of peroxidase. These probes, which include benzimidamide derivatives, provide a reliable way to differentiate hROS from other reactive oxygen species, offering valuable tools for studying the roles of hROS in various biological and chemical applications (Setsukinai et al., 2003).
Amyloid Detection in Brain using 19F MRI
Benzimidamide derivatives with trifluoromethoxy groups have been synthesized and assessed for their potential in improving amyloid detection in the brain through non-invasive (19)F magnetic resonance imaging (MRI). These studies underline the significance of hydrophilic (19)F-MRI agents in circumventing the inhibitory effects of brain tissues on (19)F NMR signals, contributing to the advancement of neuroimaging techniques (Amatsubo et al., 2009).
Organogels and Aggregate Formation
Studies on perylenetetracarboxylic diimide (PDI) compounds substituted with hydrophobic and hydrophilic groups have led to insights into the gelating abilities and aggregate formation of these compounds. This research is instrumental in understanding the roles of amphiphilic properties and side-chain conformations in gel formation, providing a basis for designing novel organogels based on perylenetetracarboxylic diimides for various applications (Wu et al., 2011).
Antiviral Activity of Benzimidazole Derivatives
The Thiazolobenzimidazole TBZE-029, a derivative containing the trifluoromethyl group, has shown promising results as a novel selective inhibitor of the replication of several enteroviruses. This highlights the potential of benzimidamide derivatives in antiviral therapy, paving the way for the development of new antiviral agents (De Palma et al., 2008).
Safety and Hazards
Propriétés
IUPAC Name |
3-(trifluoromethoxy)benzenecarboximidamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O.ClH/c9-8(10,11)14-6-3-1-2-5(4-6)7(12)13;/h1-4H,(H3,12,13);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZWHOGNEWAJMDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C(=N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30626494 |
Source


|
| Record name | 3-(Trifluoromethoxy)benzene-1-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
186982-36-5 |
Source


|
| Record name | 3-(Trifluoromethoxy)benzene-1-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



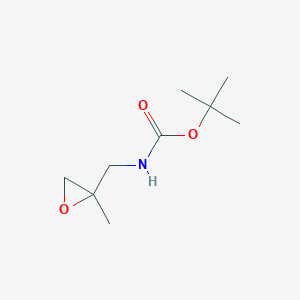
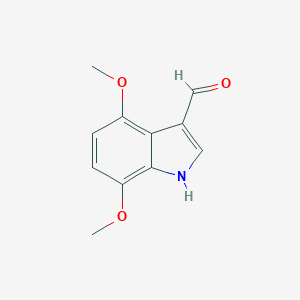
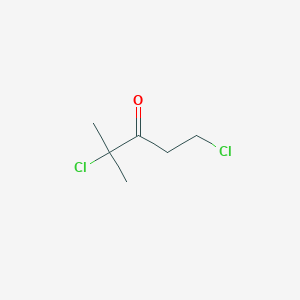
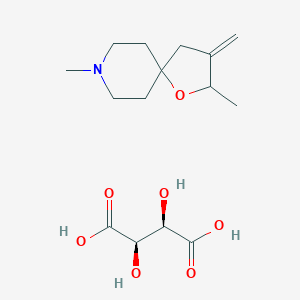
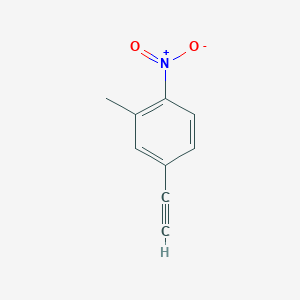
![Carbamic acid, [1-formyl-2-(methylthio)ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B62128.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-2,5-dimethylpyrrole](/img/structure/B62129.png)
![2-[(Heptafluoropropyl)sulfanyl]aniline](/img/structure/B62130.png)

